

physicochemical properties of 4-Butoxy-3-fluo

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Compound of Interest

Compound Name: 4-Butoxy-3-fluorophenylboronic acid

Cat. No.: B126397

An In-depth Technical Guide to 4-Butoxy-3-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and applications of 4-Butoxy-3-fluorophenylboronic acid. It details how this compound is utilized as a critical intermediate in organic synthesis, particularly in the formation of substituted phenylboronic acids.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The unique substitution pattern—a butoxy group and a fluorine atom—imparts specific electronic and steric properties that are highly valuable in synthesis. [2][3][4] The boronic acid functional group, $B(OH)_2$, serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds.

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are critical for its handling, reaction setup, and purification. The properties of 4-Butoxy-3-fluorophenylboronic acid are summarized in the table below.

Property	Value
Molecular Formula	$C_{10}H_{14}BFO_3$
Molecular Weight	212.03 g/mol
Appearance	White to off-white powder/solid
Melting Point	75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid)
Boiling Point	363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid)
Flash Point	166.442 °C
Density	1.15 g/cm ³ (for 5-Butoxy-2-fluorophenylboronic acid)
Refractive Index	1.496
Solubility	Soluble in polar organic solvents like ethanol and dimethylformamide; poorly soluble in nonpolar solvents. [8][9]

Note: Specific data for the exact isomer 4-Butoxy-3-fluorophenylboronic acid can be sparse; data for closely related isomers is provided for reference.

Chemical Reactivity, Stability, and Handling

Stability Considerations

While boronic acids are generally stable and easy to handle compared to other organometallic reagents, they are susceptible to certain degradation pathways.

- Oxidative Instability:** A significant challenge with boronic acids is their metabolic and chemical instability, as they can undergo rapid oxidative deboronation. [12] The mechanism involves reactive oxygen species.
- Protodeboronation:** In aqueous solutions, boronic acids can undergo slow protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydroxyl group.

- Dehydration: Thermal dehydration of phenylboronic acids can lead to the formation of boroxines, which are trimeric anhydrides. This is a reversible

The fluorine atom on **4-Butoxy-3-fluorophenylboronic acid**, being an electron-withdrawing group, can influence the stability of the C-B bond. It generally can be advantageous for reactions at physiological pH.^[13]

Handling and Storage

To ensure the integrity of the reagent, the following handling and storage procedures are recommended:

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.^[6] Storage at room temperature is recommended.
- Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Standard personal protective equipment should be worn. Avoid reactions to prevent hydrolysis and protodeboronation.^[13]

The Suzuki-Miyaura Coupling: A Core Application

The most prominent application of **4-Butoxy-3-fluorophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction.^[6] This palladium-catalyzed reaction involves an organoboron compound (boronic acid or boronate ester) and an aryl halide (or triflate).^{[5][14]}

Reaction Mechanism

The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.^{[14][15]} A base is crucial for the reaction, as it facilitates the transmetalation step.^{[5][15]}



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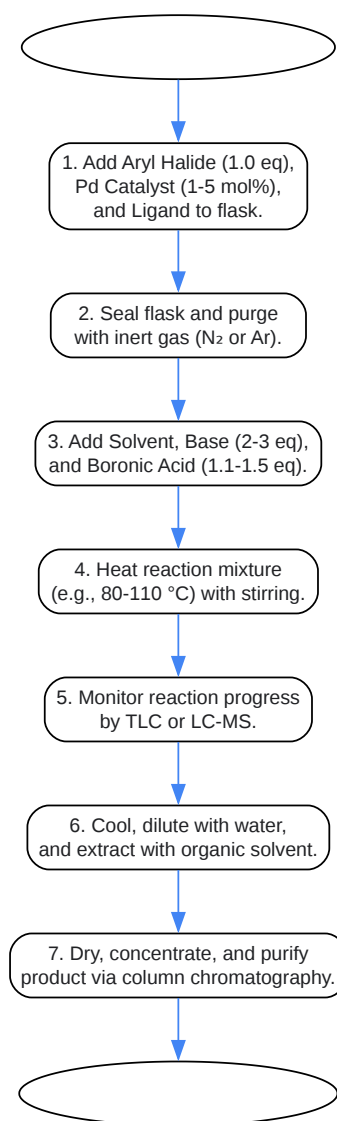
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized workflow for using **4-Butoxy-3-fluorophenylboronic acid** in a cross-coupling reaction.

Workflow Diagram:



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

- **Reaction Setup:** To a reaction vessel, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand.
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxidized.
- **Reagent Addition:** Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water, or dioxane). Then, add an aqueous **fluorophenylboronic acid** (1.1-1.5 equivalents).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete.
- **Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once complete, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The

Analytical Characterization Methods

Verifying the identity and purity of **4-Butoxy-3-fluorophenylboronic acid** and its reaction products is essential.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique. However, the analysis of boronic acids can be pH mobile phase (e.g., pH 12) can stabilize boronate esters and improve the retention of the corresponding boronic acid.[16][17] A C18 column is c
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show characteristic signals for the aromatic protons and the aliphatic protons of the butoxy group.
 - ¹³C NMR: Will show signals for all unique carbon atoms. The carbon attached to the boron (ipso-carbon) can sometimes be difficult to detect.[19]
 - ¹⁹F NMR: A single resonance will confirm the presence and chemical environment of the fluorine atom.
 - ¹¹B NMR: Provides direct evidence of the boron species, with a characteristic chemical shift for boronic acids.[19]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound and i

Applications in Research and Drug Development

The structural motifs derived from **4-Butoxy-3-fluorophenylboronic acid** are prevalent in several areas of chemical science.

- Pharmaceutical Intermediates: This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[3] The resulting biaryl drug candidates is an active area of research, as boronic acids can act as enzyme inhibitors or engage in unique biological interactions.[21]
- Materials Science: The fluorinated and butoxy-substituted phenyl ring can impart desirable electronic and photophysical properties to organic mole
- Agrochemicals: It serves as a precursor in the synthesis of novel pesticides and herbicides, where the specific substitution pattern can tune the bio

Conclusion

4-Butoxy-3-fluorophenylboronic acid is a highly functionalized and versatile reagent. Its value lies in its capacity to participate in robust C-C bond-f understanding of its physicochemical properties, stability, and reactivity is paramount for its successful application in research and development. By e this building block to accelerate innovation in medicine, materials, and beyond.

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